molecular formula C9H15NS B3044964 1-(4,5-Dihydrothiophen-3-yl)piperidine CAS No. 1006-71-9

1-(4,5-Dihydrothiophen-3-yl)piperidine

Cat. No.: B3044964
CAS No.: 1006-71-9
M. Wt: 169.29 g/mol
InChI Key: GIGHUMDNTFFIKD-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrothiophen-3-yl)piperidine is a synthetic piperidine derivative characterized by a piperidine ring substituted at the 3-position with a partially saturated thiophene moiety (4,5-dihydrothiophene). This structural motif confers unique physicochemical properties, including enhanced lipophilicity due to the sulfur atom and conformational flexibility from the non-aromatic thiophene ring.

Properties

CAS No.

1006-71-9

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

1-(2,3-dihydrothiophen-4-yl)piperidine

InChI

InChI=1S/C9H15NS/c1-2-5-10(6-3-1)9-4-7-11-8-9/h8H,1-7H2

InChI Key

GIGHUMDNTFFIKD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CSCC2

Canonical SMILES

C1CCN(CC1)C2=CSCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-(4,5-Dihydrothiophen-3-yl)piperidine with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Substituent Analysis
Compound Name Substituent at Piperidine 3-Position Key Structural Features Biological Relevance
This compound 4,5-Dihydrothiophene ring Partially saturated sulfur-containing ring Potential S1R ligand; inferred from
Phencyclidine (PCP) 1-Phenylcyclohexyl group Bulky hydrophobic substituent NMDA receptor antagonist; analgesic
(±)-Erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine Oxo-4,5-dihydroxy decaenyl chain Hydrophilic hydroxyl groups; long alkyl chain Cytotoxic activity (HL60, MCF-7 cells)
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl chain Flexible hydrophobic tail S1R ligand with salt bridge interactions
Piperine Conjugated methylenedioxyphenyl-propenoyl Aromatic, planar structure Bioactive alkaloid (cytotoxic, anti-inflammatory)

Key Observations :

  • Unlike PCP , which has a rigid cyclohexyl-phenyl group for NMDA receptor antagonism, the dihydrothiophene substituent may favor binding to sigma-1 receptors (S1R) due to its smaller size and flexibility .
Physicochemical Properties
Property This compound Phencyclidine (PCP) Piperine
LogP ~2.5 (estimated) 3.8 3.2
Aqueous Solubility Moderate (due to sulfur and amine) Low Very low
Hydrogen Bond Donors 1 (piperidine NH) 0 0
Polar Surface Area ~20 Ų ~6 Ų ~50 Ų

Implications :

  • The amine group enables salt bridge interactions (e.g., with Glu172 in S1R ligands), similar to 1-(3-phenylbutyl)piperidine derivatives .

Key Findings :

  • The dihydrothiophene group may optimize hydrophobic interactions in S1R binding pockets, similar to bulky substituents in 1-(3-phenylbutyl)piperidine .
  • Unlike pellitorine , the target compound lacks a conjugated diene system, which is critical for cytotoxicity in HL60 and MCF-7 cells .

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